Mesaconitine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Mesaconitine is a diester-diterpenoid alkaloid found in the plant Aconitum carmichaelii, which belongs to the Ranunculaceae family. This compound is known for its potent bioactive properties and significant toxicity. Traditionally, Aconitum species have been used in Chinese medicine to treat various ailments, including pain, inflammation, and cardiovascular diseases .

準備方法

Synthetic Routes and Reaction Conditions: Mesaconitine can be synthesized through a series of chemical reactions involving the precursor aconitine. The synthetic route typically involves the esterification of aconitine with appropriate reagents under controlled conditions. For instance, one method involves the use of dichloromethane and ethanol under reduced pressure .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from Aconitum carmichaelii. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify this compound from plant extracts . The process requires careful handling due to the compound’s high toxicity.

化学反応の分析

Types of Reactions: Mesaconitine undergoes various chemical reactions, including:

Reduction: The reduction of this compound can lead to the formation of less toxic derivatives.

Substitution: Substitution reactions involving this compound can modify its ester groups, potentially altering its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and pyridine are employed for esterification reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their potential therapeutic applications .

科学的研究の応用

Neuropharmacological Effects

Mesaconitine has been extensively studied for its analgesic and antiepileptic properties. Research indicates that this compound acts on the central noradrenergic and serotonin systems, functioning similarly to norepinephrine reuptake inhibitors and tricyclic antidepressants. This mechanism suggests potential applications in treating stress-induced depression and other mood disorders.

Analgesic Effects

- Mechanism : this compound exerts analgesic effects through microinjection into specific brain regions such as the periaqueductal gray (PAG) and nucleus raphe magnus (NRM), promoting the turnover rate of norepinephrine in the brain stem and spinal cord .

- Research Findings : Studies have demonstrated that this compound exhibits significant antinociceptive activity in various pain models, outperforming other alkaloids from Aconitum species .

Antiepileptiform Effects

- This compound has shown promise in reducing seizure activity, indicating its potential use as an anticonvulsant agent .

Hepatotoxicity

Despite its therapeutic potentials, this compound is associated with significant hepatotoxicity. Recent studies have explored the mechanisms underlying this toxicity.

Mechanisms of Hepatotoxicity

- Oxidative Stress : this compound induces oxidative stress, leading to liver damage through inflammatory responses and apoptosis .

- Metabolomic Studies : Research utilizing metabolomics has identified differential metabolites linked to amino acid and lipid metabolism, which are altered following this compound administration .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxic Metabolites

- The metabolite 10-hydroxy this compound has been identified as toxic, detectable in rat plasma and urine, highlighting the need for careful monitoring during therapeutic use .

Case Studies

Several case studies have examined the applications and implications of this compound in both clinical and preclinical settings:

Future Research Directions

The dual nature of this compound—therapeutically beneficial yet potentially harmful—calls for further research to optimize its applications while mitigating risks. Future studies should focus on:

- Structural Modifications : Investigating how alterations to this compound's structure can enhance its therapeutic efficacy while reducing toxicity.

- Combination Therapies : Exploring synergistic effects with other compounds to enhance analgesic properties without exacerbating hepatotoxicity.

- Longitudinal Studies : Conducting long-term studies to better understand chronic exposure effects on liver function and overall health .

作用機序

Mesaconitine exerts its effects primarily by interacting with voltage-sensitive sodium channels in cell membranes. This interaction leads to the modulation of sodium ion flow, which can affect cellular excitability and signal transduction . Additionally, this compound has been shown to induce oxidative stress, initiate inflammatory responses, and trigger apoptosis through various molecular pathways, including the HIF-1, MAPK, PI3K-Akt, and FoxO signaling pathways .

類似化合物との比較

Aconitine: Known for its high toxicity and use in traditional medicine.

Hypaconitine: Exhibits analgesic effects and is less toxic than aconitine.

Jesaconitine: Similar to mesaconitine in structure but with distinct pharmacological properties.

Uniqueness of this compound: this compound is unique due to its specific ester groups, which contribute to its distinct pharmacological and toxicological properties. Its ability to modulate multiple molecular pathways makes it a compound of interest in both therapeutic and toxicological research .

特性

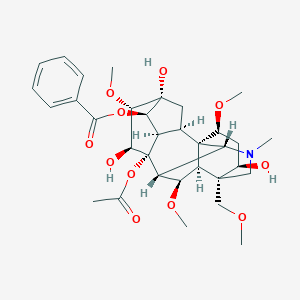

CAS番号 |

2752-64-9 |

|---|---|

分子式 |

C33H45NO11 |

分子量 |

631.7 g/mol |

IUPAC名 |

[(1S,5R,8R,13R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1 |

InChIキー |

XUHJBXVYNBQQBD-DGFFPEHOSA-N |

SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |

異性体SMILES |

CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC([C@@]7(C5C(C2C6N(C7)C)OC)COC)O)OC |

正規SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |

Key on ui other cas no. |

2752-64-9 |

ピクトグラム |

Acute Toxic |

同義語 |

mesaconitine mesaconitine hydrobromide, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-isomer of mesaconitine N-desethyl-N-methylaconitine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。